molecular formula C15H17NO3S B2854307 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 2309557-47-7

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2854307
CAS No.: 2309557-47-7
M. Wt: 291.37
InChI Key: BFIVMYMPDVRXBY-UHFFFAOYSA-N
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide is a chemical compound with a unique structure that combines a benzofuran moiety with a thiophene carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Attachment of the Thiophene Carboxamide Group: The benzofuran intermediate is then reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylbenzamide
  • N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
  • N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide

Uniqueness

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methylthiophene-2-carboxamide is unique due to its combination of a benzofuran moiety with a thiophene carboxamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-10-7-13(20-8-10)14(17)16-9-15(18)5-2-3-12-11(15)4-6-19-12/h4,6-8,18H,2-3,5,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIVMYMPDVRXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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